2,2',5,6'-Tetrabromobiphenyl
Overview
Description
2,2’,5,6’-Tetrabromobiphenyl is a polybrominated biphenyl compound with the molecular formula C12H6Br4. It is one of the many brominated biphenyls used primarily as a flame retardant. These compounds are known for their ability to resist combustion, making them valuable in various industrial applications, particularly in the manufacturing of plastics, textiles, and electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,6’-Tetrabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound. The process requires a catalyst, often iron (Fe) or aluminum bromide (AlBr3), to facilitate the bromination reaction. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 2,2’,5,6’-Tetrabromobiphenyl follows similar principles but on a larger scale. The process involves the continuous feeding of biphenyl and bromine into a reactor, where the bromination occurs under controlled conditions. The product is then purified through various techniques such as crystallization or distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’,5,6’-Tetrabromobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated biphenyls.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyls with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include oxidized biphenyl derivatives, such as biphenyl carboxylic acids or ketones.
Reduction Reactions: Products include less brominated biphenyls or fully de-brominated biphenyl.
Scientific Research Applications
2,2’,5,6’-Tetrabromobiphenyl has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in chemical reactions and environmental processes.
Biology: Research has focused on its effects on biological systems, particularly its potential as an endocrine disruptor and its impact on wildlife and human health.
Medicine: Studies have investigated its toxicological properties and potential health risks associated with exposure.
Industry: It is widely used as a flame retardant in the production of plastics, textiles, and electronic devices, contributing to fire safety
Mechanism of Action
The mechanism by which 2,2’,5,6’-Tetrabromobiphenyl exerts its effects involves its interaction with cellular components. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes are involved in the metabolism and detoxification of various xenobiotics, mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparison with Similar Compounds
2,2’,5,6’-Tetrabromobiphenyl belongs to the class of polybrominated biphenyls, which includes several similar compounds:
- 2,2’,4,4’-Tetrabromobiphenyl
- 2,2’,6,6’-Tetrabromobiphenyl
- 3,3’,4,4’-Tetrabromobiphenyl
These compounds share similar structural features but differ in the positions of the bromine atoms on the biphenyl rings. The unique arrangement of bromine atoms in 2,2’,5,6’-Tetrabromobiphenyl contributes to its specific chemical and physical properties, making it distinct from its analogs .
Properties
IUPAC Name |
1,3-dibromo-2-(2,5-dibromophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4/c13-7-4-5-9(14)8(6-7)12-10(15)2-1-3-11(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEYSCIEAFLSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(C=CC(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074769 | |
Record name | PBB 053 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60044-25-9 | |
Record name | 2,2′,5,6′-Tetrabromo-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60044-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',5,6'-Tetrabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PBB 053 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',5,6'-TETRABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QB1542CLI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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